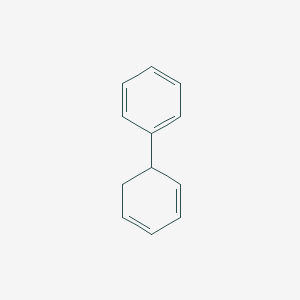

2,4-Cyclohexadien-1-ylbenzene

描述

Structure

3D Structure

属性

CAS 编号 |

21473-05-2 |

|---|---|

分子式 |

C12H12 |

分子量 |

156.22 g/mol |

IUPAC 名称 |

cyclohexa-2,4-dien-1-ylbenzene |

InChI |

InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-9,12H,10H2 |

InChI 键 |

WPQPMUCUCNOIKJ-UHFFFAOYSA-N |

规范 SMILES |

C1C=CC=CC1C2=CC=CC=C2 |

产品来源 |

United States |

Reaction Pathways and Mechanistic Investigations of 2,4 Cyclohexadien 1 Ylbenzene

Cycloaddition Chemistry Involving 2,4-Cyclohexadien-1-ylbenzene

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. They are generally categorized by the number of π-electrons that participate in the ring formation.

[2+4] Cycloaddition Reactions (Diels-Alder Type)

The Diels-Alder reaction is a cornerstone of organic synthesis, involving the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org For a diene to undergo this reaction, it must be able to adopt an s-cis conformation. masterorganicchemistry.com The reactivity is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comlibretexts.org

While the Diels-Alder reaction of various cyclohexadiene derivatives has been studied, nih.gov specific research detailing the behavior of this compound as the diene component is not extensively reported.

Furan (B31954) and 1,3-diphenylisobenzofuran (B146845) are commonly used as highly reactive dienophiles to trap transient or reactive dienes in [4+2] cycloaddition reactions. nih.govumn.edunih.gov Furan, for instance, readily reacts with dienophiles like maleic acid in a Diels-Alder fashion. researchgate.net Similarly, 1,3-diphenylisobenzofuran is employed in cycloaddition studies with various allenes. nih.gov However, documented examples of their specific reaction with this compound are not available in the surveyed literature.

Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are synthetically valuable for constructing complex polycyclic systems. youtube.comnih.gov These reactions have been explored with various tethered diene and dienophile systems, including those involving furan rings youtube.com and even benzene (B151609) rings under photochemical conditions. rsc.org Despite the utility of these reactions, there is no specific information available on intramolecular cycloadditions where this compound is a structural component.

[2+2] Cycloaddition Reactions and Dimerization Processes

[2+2] cycloaddition reactions typically involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. These reactions are often promoted photochemically. In some cases, a diene can react as a 2π component. Dimerization of dienes can also occur through a [2+2] cycloaddition pathway. While there is research on [2+2] cycloadditions of various systems, d-nb.info specific studies on the [2+2] cycloaddition or related dimerization processes of this compound are not described in the available literature.

Dimerization and Trimerization Pathways of this compound

Beyond [2+2] dimerization, conjugated dienes can also dimerize via a [4+2] cycloaddition, where one molecule acts as the diene and the other as the dienophile. The potential for this compound to undergo such self-cycloaddition reactions, or further trimerization, has not been a subject of detailed investigation in the reviewed scientific reports.

Rearrangement Reactions of this compound and Its Intermediates

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. thermofisher.comwiley-vch.de In the context of cyclohexadiene systems, rearrangements can be key steps in the formation of aromatic products. For example, substituted 1,4-cyclohexadienes have been shown to undergo oxidative rearrangement to form tetra-arylbenzenes. nih.gov However, specific studies detailing the rearrangement pathways of this compound or its reaction intermediates are not present in the surveyed literature.

Other Transformation Reactions

Beyond the more common reactions of conjugated dienes, this compound is amenable to a variety of other chemical transformations. These include catalyzed transfer hydrogenations, hydrosilylations, and condensation processes, each offering unique synthetic possibilities and mechanistic insights.

Transfer hydrogenation represents a valuable method for the reduction of unsaturated compounds, often employing amine-borane complexes as a source of hydrogen. While direct studies on the borane-catalyzed transfer hydrogenation of this compound are not extensively documented, the principles of this methodology can be applied to predict its behavior. Amine-boranes are known to participate in several mechanistic pathways for transfer hydrogenation, including classical transfer hydrogenation, a nonclassical pathway involving hydroboration followed by solvolysis, and hydrogenation via the release of H2. nih.gov

In the context of this compound, a borane-catalyzed process could selectively reduce one or both of the double bonds in the cyclohexadiene ring. The regioselectivity of such a reaction would likely be influenced by the steric and electronic effects of the phenyl substituent. For instance, metal-free transfer hydrogenation of polarized olefins using ammonia (B1221849) borane (B79455) has been shown to proceed under mild conditions. rsc.org Given the conjugated nature of the diene in this compound, it represents a polarized system susceptible to such reactions. Borane catalysts, such as tris(pentafluorophenyl)borane, have been successfully employed in the metal-free transfer hydrogenation of N-heterocycles like pyridines using ammonia borane as the hydrogen source. researchgate.net This suggests that similar catalytic systems could be effective for the reduction of the cyclohexadiene ring in this compound.

The mechanism would likely involve the activation of the amine-borane by the borane catalyst, followed by the transfer of hydride and proton equivalents to the diene system. The specific intermediates and transition states would depend on the nature of the borane catalyst and the reaction conditions.

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon double bond, is a powerful tool for the synthesis of organosilicon compounds. nih.gov This reaction can be catalyzed by various transition metal complexes, most notably those of platinum. nih.gov The hydrosilylation of this compound would be expected to yield a variety of phenyl-substituted cyclohexenyl- or cyclohexylsilanes, depending on the extent of the reaction.

The regioselectivity of the hydrosilylation of dienes can be complex. For conjugated dienes, 1,2- and 1,4-addition products are possible. The specific outcome is often dependent on the catalyst, the silane, and the reaction conditions. Studies on the hydrosilylation of allylbenzene (B44316), a structurally related compound, have shown that platinum catalysts can effectively promote the addition of siloxanes to the double bond, predominantly yielding the β-adduct. scirp.org

For this compound, the presence of two double bonds introduces further complexity. A potential reaction pathway could involve the initial hydrosilylation of one of the double bonds, followed by a second hydrosilylation of the remaining double bond. The relative rates of these two steps would determine the product distribution. The reaction is also susceptible to side reactions such as isomerization of the double bonds within the cyclohexadiene ring. nih.gov

A representative, though not specific to this compound, data table on the hydrosilylation of allylbenzene with different silanes is presented below to illustrate the types of products and selectivities that can be achieved in related systems. scirp.org

| Entry | Silane | Catalyst | Conversion (%) | β-adduct Selectivity (%) |

| 1 | D H 4 | Karstedt's catalyst | 96 | >99 |

| 2 | D H 4 | Platinum black | 94 | 98.3 |

| 3 | MD H M | Karstedt's catalyst | 90 | >99 |

| 4 | MD H M | Platinum black | 87 | >99 |

| 5 | 1,1,3,3-tetramethyldisiloxane | Karstedt's catalyst | 72 | >99 |

| 6 | 1,1,3,3-tetramethyldisiloxane | Platinum black | 71 | >99 |

Data adapted from a study on the hydrosilylation of allylbenzene and is intended for illustrative purposes.

Under certain reaction conditions, particularly those involving strong bases and high temperatures, this compound and its isomers can undergo complex transformations leading to condensation products and various side products. While the term "Wurtz-like condensation" is not explicitly used in the recent literature for this specific compound, the observed products from related species suggest that coupling and rearrangement reactions can occur.

For instance, the reaction of precursors to the isomeric 1-cyclohex-1,2-dien-1-ylbenzene in the presence of a strong base like potassium tert-butoxide at elevated temperatures yields a mixture of products. These include rearranged isomers such as 1-cyclohex-1-en-1-ylbenzene, as well as dimerization and trimerization products like 1,8-diphenyl-2,3,4,4a,4b,5,6,7-octahydrobiphenylene and 8a-phenyl-1,2,3,4,6,7,8,8a-octahydrotriphenylene. The formation of these higher molecular weight compounds suggests condensation pathways are operative.

These complex reaction mixtures highlight the potential for side product formation in reactions involving phenylcyclohexadiene systems under harsh conditions. The formation of such products can be attributed to the high reactivity of intermediates like strained allenes or radicals, which can undergo intermolecular reactions to form new carbon-carbon bonds.

Characterization of Reaction Intermediates and Transition States

Understanding the transient species formed during the reactions of this compound is crucial for elucidating reaction mechanisms and controlling product outcomes. Spectroscopic and computational studies, often in conjunction with trapping experiments, have provided valuable insights into the nature of these fleeting intermediates.

A key aspect of the chemistry of phenyl-substituted cyclohexadienes is the potential for the formation of transient allene (B1206475) intermediates. Specifically, the isomer 1-phenyl-1,2-cyclohexadiene can be generated from suitable precursors. illinois.edu This strained cyclic allene is highly reactive and can be trapped by various reagents. illinois.edu For example, in the presence of furan or diphenylisobenzofuran, it readily undergoes [4+2] cycloaddition reactions. nih.gov

The generation of such allene intermediates can occur under basic conditions from vinyl halides or related substrates. The high degree of ring strain and the bent geometry of the allene moiety in a six-membered ring make it a very reactive dienophile and electrophile. illinois.edu The interconversion between this compound and its allene isomer under certain reaction conditions is a plausible pathway that can lead to a variety of observed products. The characterization of these transient allenes often relies on indirect evidence from trapping experiments and computational studies, as their lifetimes are typically too short for direct observation under normal conditions. illinois.edu

Diradicals are another class of reactive intermediates that can play a role in the chemistry of this compound, particularly in thermal or photochemical reactions. A diradical is a molecule with two electrons occupying degenerate molecular orbitals. wikipedia.org The formation of diradicals can be initiated by the cleavage of a weak bond or through cycloaromatization reactions. nih.gov

In the context of cyclohexadiene systems, diradical intermediates can be involved in hydrogen transfer reactions. For example, 1,4-cyclohexadiene (B1204751) is often used as a hydrogen atom donor in radical reactions, suggesting that the cyclohexadiene moiety itself can participate in such processes. nih.gov The thermolysis of related enyne-allene systems in the presence of 1,4-cyclohexadiene has been shown to proceed through diradical cyclization pathways. researchgate.net

The reactivity of a diradical intermediate derived from this compound would be dictated by the location of the radical centers and their spin state (singlet or triplet). wikipedia.org These diradicals could undergo intramolecular cyclization, hydrogen abstraction from the solvent or other molecules, or intermolecular coupling reactions. The aggressive nature of some diradicals makes them potent intermediates in a variety of chemical transformations. nih.gov

Anionic Intermediates

The investigation of anionic intermediates derived from this compound provides insight into the reactivity and functionalization of this diene system. The formation of such intermediates is typically achieved through deprotonation using a strong base, leading to a resonance-stabilized carbanion.

Detailed research has demonstrated that this compound, also referred to as dihydrobiphenyl, can be deprotonated to form an anionic species. Specifically, treatment with butyllithium (B86547) (BuLi) results in the formation of a phenylcyclohexadienyl anion. This intermediate has been utilized in subsequent reactions, most notably with carbon dioxide (CO₂). The reaction with solid CO₂ introduces a carboxylic acid group onto the cyclohexadienyl ring, yielding 1-phenylcyclohexa-2,5-diene-1-carboxylic acid. acs.org

However, this carboxylation reaction is not without its complexities. It has been reported that the reaction produces a mixture of inseparable isomers, which complicates the isolation of the desired product. acs.org This suggests that the deprotonation may occur at multiple sites or that the anionic intermediate can exist as different isomeric forms that react with the electrophile. To obtain a pure product, the isomeric mixture often requires a subsequent purification step, such as a Diels-Alder reaction with maleic anhydride (B1165640) to remove the unwanted isomers. acs.org

The reactivity of the phenylcyclohexadienyl anion is influenced by the delocalization of the negative charge across both the cyclohexadienyl ring and the adjacent phenyl group. This delocalization contributes to the stability of the anion. The choice of solvent and counterion can also be expected to play a significant role in the reactivity and regioselectivity of its reactions, a common theme in carbanion chemistry. While detailed spectroscopic data for the specific this compound anion is not extensively documented in the available literature, its reactivity pattern can be inferred from related systems.

The table below summarizes the known reaction involving the anionic intermediate of this compound.

| Reactant | Reagent(s) | Intermediate | Product |

| This compound | 1. Butyllithium (BuLi) 2. Carbon Dioxide (CO₂) | Phenylcyclohexadienyl anion | 1-Phenylcyclohexa-2,5-diene-1-carboxylic acid (and isomers) |

Further research into the specific characterization and broader reactivity of the anionic intermediates of this compound could open new avenues for the synthesis of functionalized phenyl-substituted cyclohexadiene derivatives.

Theoretical and Computational Studies on 2,4 Cyclohexadien 1 Ylbenzene Structures and Reactivity

Quantum Chemical Approaches to Molecular Structure and Bonding

The fundamental understanding of the geometry and electronic nature of 2,4-Cyclohexadien-1-ylbenzene would rely on sophisticated quantum chemical methods. These computational tools provide insights into bond lengths, bond angles, and the distribution of electrons within the molecule, which are crucial for predicting its stability and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. For a molecule like this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G*, would be instrumental in determining its optimized geometry. These calculations would yield precise data on the bond lengths of the cyclohexadiene and phenyl rings, as well as the connecting carbon-carbon single bond. The dihedral angles between the two rings would also be a key output, indicating the molecule's preferred three-dimensional conformation.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Hypothetical Value |

| C-C bond length (phenyl ring) | ~1.39 Å |

| C=C bond length (cyclohexadiene) | ~1.34 Å |

| C-C single bond length (cyclohexadiene) | ~1.50 Å |

| C-C bond length (inter-ring) | ~1.48 Å |

| Dihedral Angle (Phenyl-Cyclohexadiene) |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Ab Initio Methods (SCF, MCSCF, Møller-Plesset)

For a more rigorous, albeit computationally more intensive, analysis, ab initio methods could be employed. These methods are derived directly from theoretical principles without the inclusion of experimental data.

Self-Consistent Field (SCF) Methods: The Hartree-Fock (HF) method, a fundamental SCF approach, would provide a baseline understanding of the molecule's electronic structure. However, it does not account for electron correlation, which can be significant.

Multi-Configurational Self-Consistent Field (MCSCF): Given the conjugated π-system in the cyclohexadiene ring, an MCSCF approach, such as the Complete Active Space Self-Consistent Field (CASSCF) method, would be valuable. This method is particularly adept at describing electronic structures where multiple electronic configurations are important, which could be the case for excited states or along reaction pathways of this compound.

Møller-Plesset (MP) Perturbation Theory: To incorporate electron correlation effects beyond the HF approximation, Møller-Plesset perturbation theory, particularly at the second order (MP2), would offer a more accurate description of the molecule's energy and properties.

Energetic Landscape of this compound Reactions

Computational chemistry is crucial for mapping the energetic landscape of chemical reactions, providing insights into their feasibility and kinetics.

Calculation of Enthalpies of Formation

The standard enthalpy of formation (ΔHf°) is a key thermodynamic quantity that indicates the stability of a compound. For this compound, this could be calculated using high-level composite methods like the Gaussian-n (e.g., G3 or G4) theories or by employing isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations.

Table 2: Hypothetical Calculated Enthalpy of Formation for this compound

| Computational Method | Hypothetical ΔHf° (kJ/mol) |

| G4 Theory | |

| Isodesmic Reaction Scheme |

Note: The values in this table are placeholders and would be the result of specific computational studies.

Barrier Heights and Activation Energies

Understanding the reactivity of this compound, for instance in isomerization or dehydrogenation reactions, requires the calculation of transition state structures and their corresponding activation energies (Ea). Computational methods can locate the saddle points on the potential energy surface that represent the transition states and determine the energy barrier that must be overcome for a reaction to occur.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide a step-by-step understanding of reaction mechanisms that are often difficult to probe experimentally. For this compound, this could involve studying its potential conversion to biphenyl (B1667301) and other related compounds. By mapping the potential energy surface, computational chemists can identify intermediates, transition states, and the most favorable reaction pathways. For example, the mechanism of hydrogen abstraction or addition to the cyclohexadiene ring could be investigated, providing insights into its role in radical reactions.

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of this compound is dictated by the conformation of the six-membered ring and the rotational position of the phenyl substituent. These features are critical for understanding its reactivity and chiral properties.

Computational studies on the closely related phenylcyclohexane (B48628) provide significant insight into the conformational preferences. Calculations at various levels of theory (HF, B3LYP, MP2, QCISD) have been used to determine the relative energies of the conformers where the phenyl group is in an axial versus an equatorial position. scielo.org.mxnih.gov For phenylcyclohexane, the equatorial conformer is significantly more stable. scielo.org.mx High-level calculations predict a free energy difference (ΔG°) that aligns well with experimental data. nih.gov The preferred rotational orientation of the phenyl group is also a key finding; in the equatorial conformer, the phenyl ring tends to be eclipsed with the C1-H bond, while in the less stable axial conformer, its plane is nearly perpendicular to the ring's bisecting plane. scielo.org.mx

Table 3: Calculated Conformational Energy Differences for Phenylcyclohexane

| Theoretical Method | ΔH° (axial-equatorial) (kcal/mol) | ΔG° (axial-equatorial) (kcal/mol) |

| HF/6-31G | 3.33 | 2.92 |

| B3LYP/6-311G | 3.42 | 3.01 |

| MP2/6-31G* | 3.48 | 3.10 |

| Experimental (173 K) | - | 2.87 ± 0.09 |

Data for the analogous compound phenylcyclohexane. scielo.org.mx

While this compound is a stable conjugated diene, its isomers include highly strained and transient species like cyclic allenes, such as 1,2-cyclohexadiene. These fleeting intermediates are relevant in certain chemical transformations and their stereochemistry is a topic of computational interest. Cyclic allenes are chiral and can exist as enantiomers. The interconversion between these enantiomers occurs through a planar transition state, and the energy required for this process is known as the inversion barrier. For 1,2-cyclohexadiene, this barrier has been computationally predicted to be approximately 15 kcal/mol. The study of such inversion barriers is crucial for understanding the stereochemical integrity of strained chiral intermediates in chemical reactions.

The C1 carbon of this compound is a stereocenter, making the molecule chiral and thus optically active. Predicting the specific optical rotation ([α]) is a powerful tool for assigning the absolute configuration of chiral molecules. This is now routinely accomplished using computational methods, primarily DFT. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Cyclohexadien 1 Ylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 2,4-Cyclohexadien-1-ylbenzene, both ¹H and ¹³C NMR provide critical information about its carbon framework and the chemical environment of each atom.

The ¹H NMR spectrum of this compound is complex due to the presence of 12 protons in distinct chemical environments. The protons can be categorized into four main types: aromatic, vinylic (alkene), allylic, and bis-allylic.

The five protons of the monosubstituted phenyl group typically appear in the downfield region of the spectrum, generally between δ 7.0 and 7.5 ppm. These protons form a complex multiplet pattern due to ortho (³J ≈ 7-8 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0.5-1 Hz) couplings.

The cyclohexadiene ring contains seven protons. Four of these are vinylic protons attached to the double bonds, resonating in the range of δ 5.5-6.5 ppm. The single allylic proton (H-1), which is attached to the carbon bearing the phenyl group, is expected to be shifted downfield (likely δ 3.5-4.5 ppm) due to the influence of the adjacent phenyl ring and the double bonds. The remaining two protons are on the sp³-hybridized C-6 carbon, which is flanked by two double bonds (a bis-allylic position). These protons would likely appear as a multiplet around δ 2.5-3.0 ppm.

The coupling constants (J-values) are critical for confirming assignments. Vicinal couplings (³J) between adjacent vinylic protons are typically in the range of 6-10 Hz. Allylic couplings (⁴J) between vinylic protons and protons on an adjacent sp³ carbon are smaller, around 1-3 Hz. It is a known feature of cyclohexadiene systems that 3-bond and 4-bond allylic couplings can have similar magnitudes. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Number of Protons | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic (C₆H₅) | 5 | 7.0 - 7.5 | Multiplet (m) |

| Vinylic (C=CH) | 4 | 5.5 - 6.5 | Multiplet (m) |

| Allylic (Ph-CH) | 1 | 3.5 - 4.5 | Multiplet (m) |

Note: This table is based on established principles of NMR spectroscopy as specific experimental data for this compound is not widely published.

Due to the chiral center at the C-1 position, this compound is an asymmetric molecule. Consequently, all 12 carbon atoms are chemically non-equivalent and should produce twelve distinct signals in a broadband-decoupled ¹³C NMR spectrum.

The carbon atoms can be classified as follows:

Aromatic Carbons: Six carbons of the phenyl ring. The carbon directly attached to the cyclohexadiene ring (ipso-carbon) would appear around δ 140-145 ppm. The other five aromatic carbons would resonate in the typical range of δ 125-130 ppm. aist.go.jp

Vinylic Carbons: Four sp² carbons of the cyclohexadiene ring, expected in the region of δ 120-140 ppm.

Allylic Carbon: The sp³ carbon at C-1, bonded to the phenyl group, would be found around δ 40-50 ppm.

Bis-allylic Carbon: The sp³ carbon at C-6 is anticipated to have a chemical shift in the range of δ 25-35 ppm.

The precise chemical shifts provide a fingerprint for the molecule, confirming the connectivity and electronic environment of each carbon atom. aist.go.jp

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Number of Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (ipso) | 1 | 140 - 145 |

| Aromatic (C₆H₅) | 5 | 125 - 130 |

| Vinylic (C=C) | 4 | 120 - 140 |

| Allylic (Ph-C) | 1 | 40 - 50 |

Note: This table is based on established principles and data from analogous structures as specific experimental data for this compound is not widely published. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Insights

Infrared spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum of this compound is expected to show characteristic bands for its aromatic ring, the conjugated diene system, and C-H bonds.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (sp² C-H) | 3100 - 3000 | Medium |

| C-H Stretch | Vinylic (sp² C-H) | 3050 - 3010 | Medium |

| C-H Stretch | Aliphatic (sp³ C-H) | 3000 - 2850 | Medium-Strong |

| C=C Stretch | Aromatic Ring | ~1600 and ~1475 | Medium, Sharp |

| C=C Stretch | Conjugated Diene | ~1650 and ~1600 | Medium-Weak |

Note: These frequency ranges are typical for the specified functional groups. nist.govaist.go.jp The spectrum for the related isomer, 3-phenyl-1-cyclohexene, shows strong absorptions around 3020 cm⁻¹ (sp² C-H), 2920 cm⁻¹ (sp³ C-H), and in the 1600-1450 cm⁻¹ region (C=C). nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized fragments. The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak and characteristic fragment ions.

Based on data from the NIST Mass Spectrometry Data Center, the spectrum exhibits a prominent molecular ion (M⁺) peak at m/z = 156, which confirms the molecular weight of the compound (156.22 g/mol ). nih.gov

The fragmentation pattern provides further structural proof. A major fragment is observed at m/z = 128. This corresponds to a loss of 28 Da from the molecular ion (156 - 28 = 128). This fragmentation is characteristic of cyclohexene-containing structures and is attributed to a retro-Diels-Alder reaction, where the cyclohexadiene ring cleaves to eliminate a molecule of ethene (C₂H₄).

Another significant peak appears at m/z = 91. This is a classic fragment in the mass spectra of compounds containing a benzyl (B1604629) group, corresponding to the highly stable tropylium (B1234903) cation ([C₇H₇]⁺).

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 156 | Molecular Ion | [C₁₂H₁₂]⁺ | Corresponds to the intact molecule. nih.gov |

| 128 | Styrene Radical Cation | [C₈H₈]⁺ | Loss of ethene (C₂H₄) via retro-Diels-Alder. nih.gov |

X-ray Crystallography for Solid-State Structure Determination (if applicable to this compound or derivatives)

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. However, a search of publicly available scientific literature and crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound or its simple derivatives. Therefore, this section is not applicable as no data is currently available.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Phenyl-1-cyclohexene |

| Ethene |

Catalysis and Industrial Relevance of 2,4 Cyclohexadien 1 Ylbenzene Chemistry

Role of Catalysts in the Synthesis of 2,4-Cyclohexadien-1-ylbenzene Analogues

The synthesis of this compound and its analogues often relies on catalytic methods to achieve desired regioselectivity and efficiency. While direct catalytic routes to this compound are not extensively documented in readily available literature, the synthesis of substituted cyclohexadienes, in general, provides insight into the catalytic strategies that could be employed.

One prominent method for constructing the cyclohexadiene core is through [2+2+2] cycloaddition reactions . For instance, N-heterocyclic carbene (NHC)-Nickel(0) has been utilized as a catalyst in the cycloaddition of 1,n-enynes to furnish substituted 1,3-cyclohexadienes. rsc.org This approach offers a pathway to fused cyclohexadiene systems, demonstrating the utility of transition metal catalysis in forming the diene ring.

Another strategy involves the functionalization of pre-existing cyclic systems . The arylation of mesomeric anions generated from 1-methoxycyclohexa-1,4-diene, followed by hydrolysis, has been shown to yield 2-arylcyclohex-2-enones. acs.org While this method leads to a cyclohexenone, it highlights a potential route for introducing a phenyl group onto a six-membered ring, which could be a precursor to the target diene.

Furthermore, the selective hydrogenation of biphenyl (B1667301) represents a potential, though challenging, avenue. Catalytic systems for the selective hydrogenation of aromatic rings are under continuous development. For example, skeletal Nickel prepared from rapidly quenched Ni-Al alloys has demonstrated high selectivity for the hydrogenation of biphenyl to cyclohexylbenzene. rsc.org Achieving partial hydrogenation to yield phenylcyclohexadiene isomers, including the 2,4-diene, would require highly selective and finely tuned catalysts.

The table below summarizes some catalytic approaches for the synthesis of related cyclohexadiene structures, which could be adapted for the synthesis of this compound analogues.

| Catalytic Method | Catalyst System | Substrates | Product Type | Reference |

| [2+2+2] Cycloaddition | NHC-Nickel(0) | 1,n-Enyne | Fused 1,3-Cyclohexadiene (B119728) | rsc.org |

| Arylation of Methoxycyclohexadiene Anion | Potassium Amide | 1-Methoxycyclohexa-1,4-diene, Arylating Agent | 2-Arylcyclohex-2-enone | acs.org |

| Selective Hydrogenation | Skeletal Ni | Biphenyl | Cyclohexylbenzene | rsc.org |

Catalytic Applications of this compound in Further Transformations

Once synthesized, this compound and its analogues can serve as valuable building blocks in further catalytic transformations. The diene functionality, in conjunction with the phenyl substituent, offers multiple sites for catalytic functionalization.

A key application of cyclohexadienes is in catalytic dehydrogenation to form the corresponding aromatic compounds. This process is often driven by the thermodynamic stability of the resulting aromatic ring. For instance, single-site platinum catalysts on ceria (Pt1/CeO2) have shown exceptional activity for the dehydrogenation of cyclohexane (B81311) and methylcyclohexane. chemrxiv.orgnih.govyoutube.com Such catalysts could be employed for the aromatization of this compound to biphenyl, a transformation that can be useful in tandem reaction sequences.

Conversely, selective catalytic hydrogenation of the diene can lead to various partially or fully saturated products. The selective hydrogenation of cinnamaldehyde, which also contains a phenyl group and a conjugated system, has been extensively studied with various metal-based catalysts, including Pt, Pd, and Ru. acs.org Similar catalytic systems could be adapted for the selective reduction of one or both double bonds in this compound to yield phenylcyclohexenes or phenylcyclohexane (B48628).

The diene moiety also makes these compounds suitable substrates for palladium-catalyzed difunctionalization reactions . For example, a three-component coupling of aryl halides, 1,3-cyclohexadiene, and boronic acids has been developed to produce 1,4-syn-addition products. chemrxiv.orgdicp.ac.cn This highlights the potential to introduce two new functional groups across the diene system in a stereocontrolled manner. More recently, a Pd-catalyzed enantioselective three-component carboamination of 1,3-cyclohexadiene has been demonstrated, providing access to chiral cyclohexenylamines. nih.gov

The following table outlines potential catalytic transformations of cyclohexadiene systems, applicable to this compound.

| Transformation | Catalyst System | Reactants | Product Type | Reference |

| Dehydrogenation | Pt1/CeO2 | Cyclohexane | Benzene (B151609) | chemrxiv.orgnih.govyoutube.com |

| Carboamination | Pd/Ming-Phos | 1,3-Cyclohexadiene, Aryl Iodide, Aniline | Chiral Cyclohexenylamines | nih.gov |

| Difunctionalization | Palladium Catalyst | 1,3-Cyclohexadiene, Aryl Halide, Boronic Acid | 1,4-syn-disubstituted Cyclohexenes | chemrxiv.orgdicp.ac.cn |

| Arylboration | Cu/Pd-catalyst | 1-Silyl-1,3-cyclohexadiene, Arylboronic ester | Polyfunctional Cyclohexanes/enes | rsc.orgunibo.it |

Development of Novel Catalytic Systems for Cyclic Diene Chemistry

The ongoing development of novel catalytic systems is crucial for expanding the synthetic utility of cyclic dienes like this compound. Research in this area focuses on improving selectivity, efficiency, and the scope of possible transformations.

One area of active research is the design of catalysts for the site-selective and enantioselective functionalization of C-H bonds. While not specific to cyclic dienes, the principles of directing group-free, catalyst-controlled C-H activation could be applied to selectively functionalize the cyclohexadiene ring.

The development of bifunctional catalysts is another promising direction. For example, novel ruthenium complexes featuring both a cyclopentadienone and an N-heterocyclic carbene ligand have been explored for transfer hydrogenation and dehydrogenation reactions. acs.org Such catalysts could potentially mediate both the formation and subsequent transformation of cyclohexadiene systems in a single pot.

Furthermore, the use of photocatalysis is emerging as a powerful tool in organic synthesis. Photoinduced cobaloxime catalysis has been used for the radical phosphinylation/cyclization of enynes. acs.org The application of photoredox catalysis to the functionalization of cyclic dienes could open up new reaction pathways that are not accessible through traditional thermal catalysis.

Recent advances also include the development of catalysts for atom-economical tandem reactions . An iridium(I) catalyst has been reported for the synthesis of substituted acyl-cyclohexenes from pentamethylacetophenone and 1,5-diols via a tandem acceptorless dehydrogenation- dicp.ac.cnacs.org-hydride shift cascade. This demonstrates the potential for complex, multi-step transformations to be achieved in a single, efficient operation.

The table below highlights some recent developments in catalysis that are relevant to the chemistry of cyclic dienes.

| Catalyst Development Area | Example Catalyst/System | Target Transformation | Potential Application | Reference |

| Tandem Catalysis | Iridium(I) with CataCXium A | Acceptorless Dehydrogenation- dicp.ac.cnacs.org-Hydride Shift | Synthesis of Substituted Acyl-Cyclohexenes | |

| Bifunctional Catalysis | Ruthenium-NHC-Cyclopentadienone Complexes | Transfer Hydrogenation/Dehydrogenation | Reversible Hydrogen Storage/Release | acs.org |

| Photocatalysis | Photoinduced Cobaloxime | Radical Phosphinylation/Cyclization | Functionalization of Unsaturated Systems | acs.org |

| Enantioselective Catalysis | Pd/Ming-Phos | Three-component Carboamination | Synthesis of Chiral Cyclohexenylamines | nih.gov |

Future Directions and Emerging Research Avenues for 2,4 Cyclohexadien 1 Ylbenzene Studies

Exploration of New Synthetic Pathways

While established methods for the synthesis of cyclohexadiene systems exist, the pursuit of more efficient, selective, and sustainable synthetic routes for 2,4-Cyclohexadien-1-ylbenzene remains a significant goal. Future research is anticipated to focus on several key areas:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods for the synthesis of chiral derivatives of this compound is a paramount objective. This would open doors to its application in asymmetric synthesis and the development of chiral materials.

Green Chemistry Approaches: Future synthetic strategies will likely emphasize the use of environmentally benign reagents and solvents, as well as energy-efficient reaction conditions. This includes exploring biocatalytic methods and reactions that proceed with high atom economy.

Novel Cycloaddition Strategies: Research into novel cycloaddition reactions to construct the cyclohexadiene ring system could provide access to a wider range of substituted derivatives. This may involve the use of new catalysts or the exploration of unconventional cycloaddition partners.

| Potential Synthetic Strategy | Key Advantages | Research Focus |

| Asymmetric Diels-Alder Reactions | High enantioselectivity, access to chiral building blocks. | Development of novel chiral catalysts. |

| Biocatalytic Desymmetrization | Environmentally friendly, high selectivity. | Enzyme screening and engineering. |

| C-H Activation/Functionalization | Increased atom economy, direct functionalization. | Design of selective C-H activation catalysts. |

Advanced Mechanistic Studies and Computational Refinements

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for its rational application. Future research in this area will likely involve a synergistic approach combining experimental and computational methods.

In-depth Mechanistic Probes: The use of advanced spectroscopic techniques, such as in-situ NMR and time-resolved spectroscopy, can provide valuable insights into reaction intermediates and transition states. rsc.org

High-Level Computational Modeling: Density Functional Theory (DFT) and other advanced computational methods can be employed to model reaction pathways, predict reactivity, and elucidate the role of catalysts and substituents. mdpi.comsemanticscholar.org This can aid in the rational design of new reactions and catalysts. mdpi.comsemanticscholar.org

| Mechanistic Investigation Tool | Information Gained | Future Research Direction |

| Isotope Labeling Studies | Elucidation of bond-forming and bond-breaking steps. | Application to newly developed synthetic methods. |

| Kinetic Analysis | Determination of reaction rates and orders. | Understanding the influence of reaction parameters. |

| Computational Transition State Analysis | Identification of key energy barriers and intermediates. | Guiding the design of more efficient catalysts. |

Untapped Reactivity Profiles and Applications in Complex Molecule Synthesis

The unique structural and electronic properties of this compound suggest a rich and largely unexplored reactivity profile. Future research is expected to uncover novel transformations and expand its utility as a building block in the synthesis of complex molecules.

Diels-Alder Reactions: As a conjugated diene, this compound is a prime candidate for Diels-Alder reactions. nih.govorganic-chemistry.org A systematic investigation of its reactivity with a wide range of dienophiles could lead to the synthesis of diverse and complex polycyclic scaffolds. nih.gov

Transition Metal-Catalyzed Cross-Coupling: The development of new cross-coupling methodologies involving the C-H bonds of the cyclohexadiene ring could provide a direct and efficient means of introducing new functional groups.

Pericyclic Reactions: Beyond the Diels-Alder reaction, other pericyclic reactions, such as electrocyclizations and sigmatropic rearrangements, could unveil novel synthetic pathways to complex carbocyclic frameworks.

| Reaction Class | Potential Synthetic Application | Research Focus |

| Diels-Alder Cycloadditions | Synthesis of bicyclic and polycyclic compounds. | Exploration of asymmetric variants and novel dienophiles. |

| C-H Functionalization | Direct introduction of functional groups. | Development of regioselective and stereoselective methods. |

| Ring-Opening/Rearrangement Reactions | Access to novel acyclic and cyclic structures. | Investigation of thermal and photochemical reaction conditions. |

Interdisciplinary Research Connections (e.g., Materials Science, beyond biological/medicinal)

The potential applications of this compound and its derivatives extend beyond the traditional realms of organic synthesis. Future interdisciplinary research could unlock its potential in materials science and other emerging fields.

Polymer Chemistry: The diene functionality of this compound makes it a potential monomer for the synthesis of novel polymers through polymerization reactions such as ring-opening metathesis polymerization (ROMP). The properties of these polymers could be tuned by incorporating different substituents onto the cyclohexadiene or phenyl rings.

Organic Electronics: Phenyl-substituted cyclohexadiene derivatives could serve as precursors to conjugated materials with interesting electronic and photophysical properties. Exploration of their incorporation into organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) represents a promising research direction.

Supramolecular Chemistry: The rigid, three-dimensional structure of certain derivatives of this compound could be exploited in the design of host-guest systems and other supramolecular assemblies.

| Interdisciplinary Field | Potential Application | Key Research Area |

| Materials Science | Development of novel polymers and functional materials. | Investigation of polymerization behavior and material properties. |

| Organic Electronics | Precursors to organic semiconductors. | Synthesis and characterization of π-conjugated systems. |

| Supramolecular Chemistry | Building blocks for molecular recognition and self-assembly. | Design of host-guest systems and molecular cages. |

常见问题

Q. What are the standard synthetic routes for 2,4-cyclohexadien-1-ylbenzene, and how do reaction conditions influence yield?

- Methodological Answer :

this compound can be synthesized via Friedel-Crafts alkylation using benzene derivatives and cyclohexadienyl halides, catalyzed by Lewis acids like AlCl₃. Reaction temperature (optimized at 50–80°C) and solvent polarity (e.g., dichloromethane vs. toluene) significantly affect regioselectivity and yield. For example, AlCl₃ in non-polar solvents favors para-substitution due to steric effects . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from di- or tri-substituted byproducts.

Q. How is this compound characterized spectroscopically, and what are its key spectral signatures?

- Methodological Answer :

- NMR : In H-NMR, the conjugated diene protons (δ 5.5–6.2 ppm) and aromatic protons (δ 6.8–7.4 ppm) show distinct splitting patterns. C-NMR reveals sp² carbons (110–140 ppm) and cyclohexadienyl carbons (20–40 ppm).

- MS : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 158 (C₁₂H₁₀) with fragmentation patterns indicating loss of methyl or phenyl groups.

- Reference Data : Cross-validate with PubChem spectral libraries and CAS registry entries for analogous cyclohexadienyl compounds .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

The compound is stable in neutral to mildly acidic/basic conditions (pH 5–9) but undergoes hydrolysis in strong acids (pH < 3) or bases (pH > 11), forming benzene derivatives. Thermal stability tests (TGA/DSC) show decomposition above 200°C, with exothermic peaks indicating polymerization or oxidation. Store in inert atmospheres (N₂/Ar) at 4°C to prevent diene conjugation breakdown .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSPR) predict the thermodynamic and kinetic properties of this compound?

- Methodological Answer :

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the compound’s electronic structure, HOMO-LUMO gaps (~4.5 eV), and activation energies for reactions like Diels-Alder cycloadditions. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with boiling points or solubility. Neural networks trained on datasets from analogs (e.g., dicyclohexylbenzenes) improve prediction accuracy for novel derivatives .

Q. What strategies resolve contradictions in reported reactivity data (e.g., regioselectivity in cycloadditions)?

- Methodological Answer :

Discrepancies in regioselectivity (e.g., endo vs. exo products in Diels-Alder reactions) arise from solvent polarity, dienophile electronic effects, or competing mechanistic pathways. Validate via:

Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?

- Methodological Answer :

Use chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for asymmetric epoxidation or Sharpless dihydroxylation. For example, (R,R)-salen catalysts induce >90% ee in epoxide formation from the diene moiety. Green chemistry adaptations (e.g., solvent-free conditions or biocatalysts) enhance sustainability .

Q. What are the biomolecular interaction mechanisms of this compound, and how can its therapeutic potential be evaluated?

- Methodological Answer :

- Docking Studies : Simulate binding to protein targets (e.g., cytochrome P450) using AutoDock Vina.

- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and compare IC₅₀ values to known anticancer agents.

- Metabolic Stability : Use liver microsomes to assess oxidation pathways and metabolite formation .

Applications in Materials Science

Q. How can this compound be incorporated into liquid crystal or polymer matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。